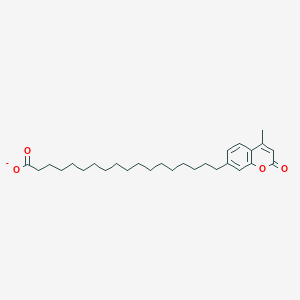
18-(4-Methyl-2-oxochromen-7-yl)octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-(4-Methyl-2-oxochromen-7-yl)octadecanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, is characterized by the presence of a chromen-2-one moiety substituted with a methyl group and an octadecanoate ester chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-(4-Methyl-2-oxochromen-7-yl)octadecanoate typically involves the esterification of 4-methyl-2-oxochromen-7-ol with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
18-(4-Methyl-2-oxochromen-7-yl)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-ol derivatives.
Substitution: The methyl group on the chromen-2-one ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using halogenating agents like N-bromosuccinimide (NBS) under light or heat.
Major Products Formed
Oxidation: Formation of 18-(4-Methyl-2-oxochromen-7-yl)octadecanoic acid.
Reduction: Formation of 18-(4-Methyl-2-chroman-7-yl)octadecanoate.
Substitution: Formation of halogenated derivatives such as 18-(4-Bromo-2-oxochromen-7-yl)octadecanoate.
Scientific Research Applications
18-(4-Methyl-2-oxochromen-7-yl)octadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 18-(4-Methyl-2-oxochromen-7-yl)octadecanoate involves its interaction with specific molecular targets. The chromen-2-one moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can interact with bacterial enzymes, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxochromen-7-yl benzenesulfonate
- 4-Methyl-2-oxochromen-7-yl furan-2-carboxylate
- 4-Methyl-2-oxochromen-7-yl carbamate
Uniqueness
18-(4-Methyl-2-oxochromen-7-yl)octadecanoate is unique due to its long octadecanoate ester chain, which imparts distinct physicochemical properties. This structural feature enhances its lipophilicity, making it more suitable for applications in lipid-based drug delivery systems.
Properties
Molecular Formula |
C28H41O4- |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
18-(4-methyl-2-oxochromen-7-yl)octadecanoate |
InChI |
InChI=1S/C28H42O4/c1-23-21-28(31)32-26-22-24(19-20-25(23)26)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-27(29)30/h19-22H,2-18H2,1H3,(H,29,30)/p-1 |
InChI Key |
UNGLODKQYWRUCC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)CCCCCCCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















